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molecular formula C11H16N2O3 B1290473 2-(Boc-amino)-4-(hydroxymethyl)pyridine CAS No. 304873-62-9

2-(Boc-amino)-4-(hydroxymethyl)pyridine

Cat. No. B1290473
M. Wt: 224.26 g/mol
InChI Key: WWIMVFCGNYLUMJ-UHFFFAOYSA-N
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Patent
US07071175B1

Procedure details

A solution of to 2-[N,N-bis(tert-Butoxycarbonyl)amino]-isonicotinic acid ethyl ester (35.0 g, 95.5 mmol) in THF (350 mL) was treated with LiAlH4 (7.25 g, 191 mmol) and refluxed for 1 h under nitrogen. The reaction mixture was poured carefully onto crushed ice and the product extracted several times with CHCl3 and CHCl3: MeOH (9:1). The combined organic extracts were dried, filtered and concentrated under reduced pressure to give (4-hydroxymethyl-pyridin-2-yl)-carbamic acid tert-butyl ester (18.5 g, 86%) as a pale yellow solid.
Name
2-[N,N-bis(tert-Butoxycarbonyl)amino]-isonicotinic acid ethyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([N:11](C(OC(C)(C)C)=O)[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:6]=1)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[C:15]([O:14][C:12](=[O:13])[NH:11][C:7]1[CH:6]=[C:5]([CH2:4][OH:3])[CH:10]=[CH:9][N:8]=1)([CH3:18])([CH3:16])[CH3:17] |f:1.2.3.4.5.6|

Inputs

Step One
Name
2-[N,N-bis(tert-Butoxycarbonyl)amino]-isonicotinic acid ethyl ester
Quantity
35 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=O
Name
Quantity
7.25 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h under nitrogen
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured carefully
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
the product extracted several times with CHCl3 and CHCl3: MeOH (9:1)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC=CC(=C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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